molecular formula C20H17N3O2 B11700052 N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide

N'-[4-(benzyloxy)benzylidene]isonicotinohydrazide

Cat. No.: B11700052
M. Wt: 331.4 g/mol
InChI Key: QVLZZOSLQSNVAU-HYARGMPZSA-N
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Description

N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide is a chemical compound with the molecular formula C20H17N3O2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide typically involves the condensation of isoniazid with 4-(benzyloxy)benzaldehyde. The reaction is carried out in the presence of ethanol as a solvent and a catalytic amount of glacial acetic acid . The reaction mixture is refluxed for several hours until the desired product is formed. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

While specific industrial production methods for N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide stands out due to its unique combination of antimicrobial, anticancer, and anticonvulsant properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound for synthetic chemistry .

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O2/c24-20(18-10-12-21-13-11-18)23-22-14-16-6-8-19(9-7-16)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,23,24)/b22-14+

InChI Key

QVLZZOSLQSNVAU-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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